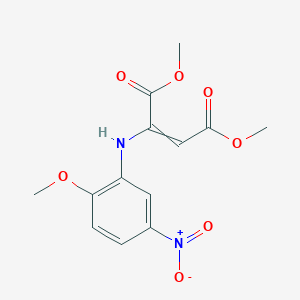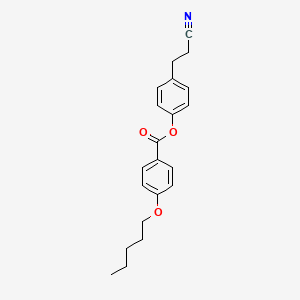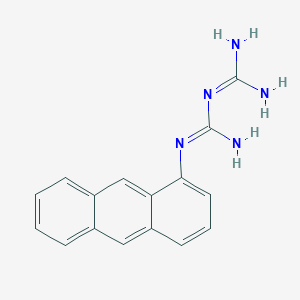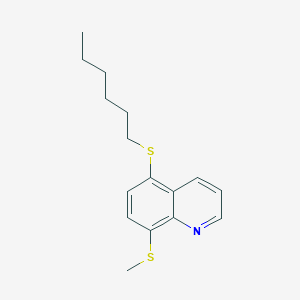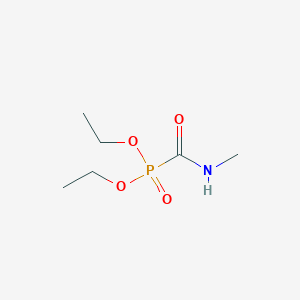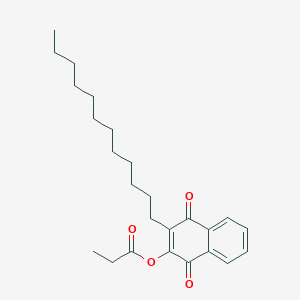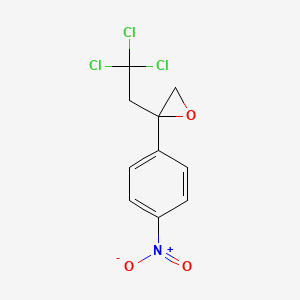![molecular formula C16H30N2O4 B14618435 [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate CAS No. 57908-43-7](/img/structure/B14618435.png)
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate is an organic compound characterized by its unique structure, which includes an acetate group and a diazenyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate can be achieved through a multi-step process:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-methylpentan-2-one with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent product quality and yield.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Biology
Biochemical Studies: Employed in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique functional groups.
Industry
Material Science: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[(2-Hydroxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate: Similar structure but with a hydroxy group instead of an acetyloxy group.
[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
57908-43-7 |
|---|---|
Formule moléculaire |
C16H30N2O4 |
Poids moléculaire |
314.42 g/mol |
Nom IUPAC |
[2-[(2-acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)9-15(7,21-13(5)19)17-18-16(8,10-12(3)4)22-14(6)20/h11-12H,9-10H2,1-8H3 |
Clé InChI |
RFGUTQZLDJBGMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(N=NC(C)(CC(C)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



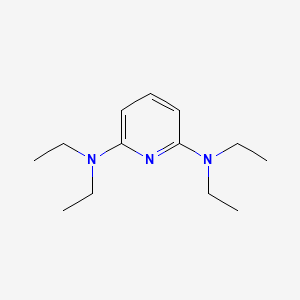
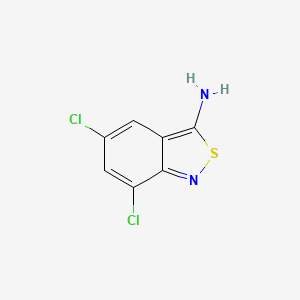

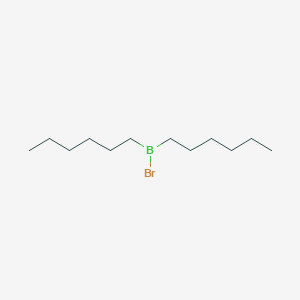
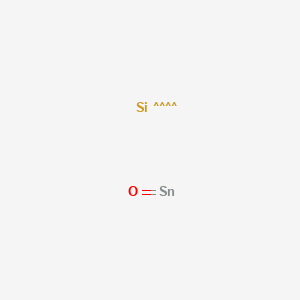
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
